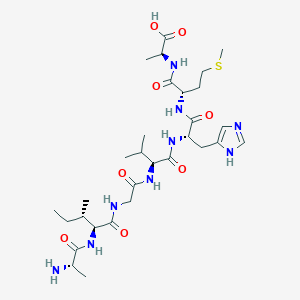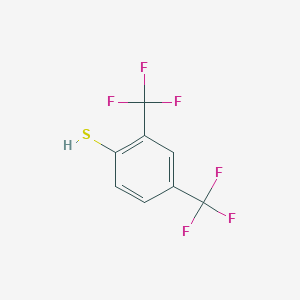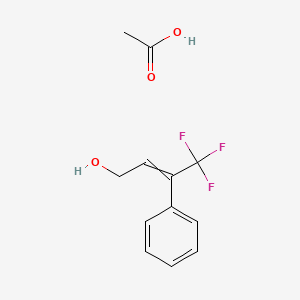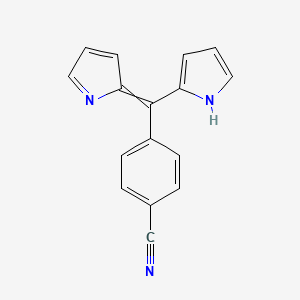
L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine is a complex oligopeptide composed of seven amino acids: alanine, isoleucine, glycine, valine, histidine, methionine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Valyl-L-alanine: Known for its sorption properties and thermal stability.
L-Alanyl-L-valine: Studied for its interaction with organic compounds and water.
Uniqueness
L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic, hydrophilic, and sulfur-containing residues allows for versatile interactions in biological and chemical systems.
Properties
CAS No. |
800366-42-1 |
|---|---|
Molecular Formula |
C30H51N9O8S |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H51N9O8S/c1-8-16(4)24(39-25(41)17(5)31)28(44)33-13-22(40)38-23(15(2)3)29(45)37-21(11-19-12-32-14-34-19)27(43)36-20(9-10-48-7)26(42)35-18(6)30(46)47/h12,14-18,20-21,23-24H,8-11,13,31H2,1-7H3,(H,32,34)(H,33,44)(H,35,42)(H,36,43)(H,37,45)(H,38,40)(H,39,41)(H,46,47)/t16-,17-,18-,20-,21-,23-,24-/m0/s1 |
InChI Key |
NPPNARRQJZTZLY-CTKXZHAQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12526373.png)


![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)

![(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B12526387.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)


![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)

